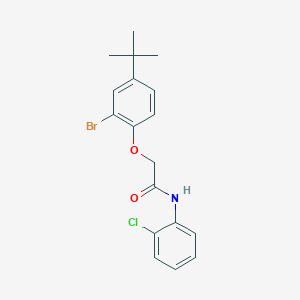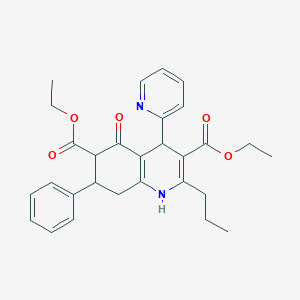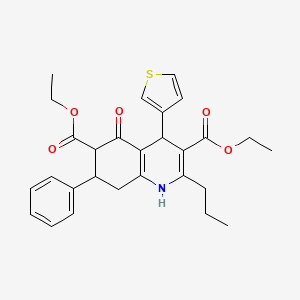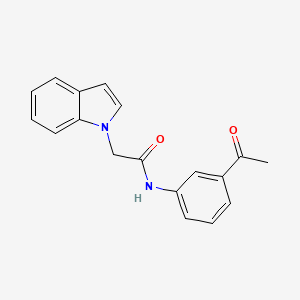
2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide
Overview
Description
2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide, also known as BCA, is a compound that has been extensively studied for its potential use in the field of medicine. BCA belongs to the class of compounds known as arylamides and has been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide is not fully understood. However, it has been suggested that 2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide exerts its biological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, 2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide has also been found to possess anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. Additionally, 2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide has been found to possess anti-oxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide in lab experiments is that it has been extensively studied and its biological activities are well characterized. Additionally, 2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of using 2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide in lab experiments is that its mechanism of action is not fully understood. Additionally, the effects of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide on human subjects are not well characterized, making it difficult to extrapolate the results of lab experiments to human subjects.
Future Directions
There are several future directions that could be pursued in the study of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide. One direction could be to further elucidate the mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide. This could be done by studying the effects of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide on the activity of specific enzymes and signaling pathways. Another direction could be to study the effects of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide in animal models of inflammatory diseases and cancer. This could provide valuable information on the potential therapeutic uses of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide. Additionally, future studies could investigate the effects of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide on human subjects to determine its safety and efficacy.
Scientific Research Applications
2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to possess anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClNO2/c1-18(2,3)12-8-9-16(13(19)10-12)23-11-17(22)21-15-7-5-4-6-14(15)20/h4-10H,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGYLSIYQFDRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3,4-dimethoxybenzamide](/img/structure/B4110145.png)
![N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4110160.png)

![6-ethyl-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4110187.png)
![1-(4-methylphenyl)-4-[4-(4-nitrobenzoyl)-1-piperazinyl]phthalazine](/img/structure/B4110192.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B4110197.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4110202.png)
![2-[3-(2-fluorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4110206.png)
![2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B4110222.png)


![2-[3-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4110247.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenoxy)propanamide](/img/structure/B4110258.png)